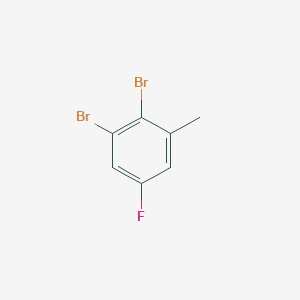

1,2-Dibromo-5-fluoro-3-methylbenzene

説明

“1,2-Dibromo-5-fluoro-3-methylbenzene” is a chemical compound with the CAS Number: 1000576-19-1 . It is a powder at room temperature and has a molecular weight of 267.92 .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H5Br2F . The average mass is 267.921 Da and the monoisotopic mass is 265.874176 Da .科学的研究の応用

Organometallic Chemistry and Catalysis

Organometallic chemistry and transition-metal-based catalysis have identified fluorinated benzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), as versatile solvents and reagents. The fluorine substituents' presence on the benzene ring alters the electron density, making these compounds ideal for use as non-coordinating solvents or as ligands that are easily displaced. This characteristic enables the exploitation of these fluorobenzenes in the formation of well-defined complexes and catalytic reactions involving C-H and C-F bond activation, potentially extending to derivatives like 1,2-Dibromo-5-fluoro-3-methylbenzene for similar applications (Pike, Crimmin, & Chaplin, 2017).

Synthetic Chemistry

1,2-Dibromobenzenes are foundational in synthetic chemistry for reactions that lead to the formation of benzynes and other complex molecules. Techniques have been developed for the synthesis of various 1,2-dibromobenzene derivatives through regioselective bromination, showcasing their value as precursors in organic transformations. This suggests that compounds such as this compound could be similarly valuable for synthesizing novel organic molecules with potential applications in pharmaceuticals and materials science (Diemer, Leroux, & Colobert, 2011).

Crystal Structure Prediction

The crystal structure of related compounds, such as 1,3-dibromo-2-chloro-5-fluorobenzene, has been predicted using first-principles calculations, demonstrating the potential of computational methods in understanding the solid-state properties of fluorinated aromatic compounds. This capability is crucial for the design and development of new materials, suggesting that the detailed study of this compound could lead to insights into its material properties and applications (Misquitta, Welch, Stone, & Price, 2008).

Safety and Hazards

特性

IUPAC Name |

1,2-dibromo-5-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWQDDHNMVVFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)

![3-Chloro-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2822071.png)

![7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2822072.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2822078.png)

![2-[(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2822079.png)

![(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2822080.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)